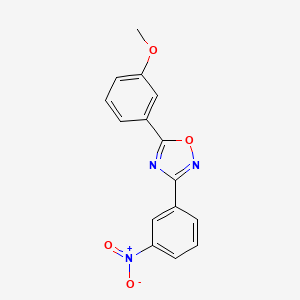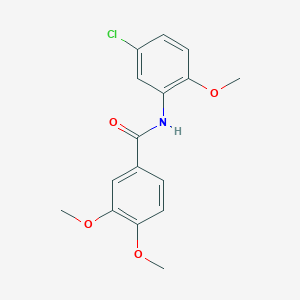![molecular formula C18H17N3O B5772813 N-1-naphthyl-N'-[2-(4-pyridinyl)ethyl]urea](/img/structure/B5772813.png)
N-1-naphthyl-N'-[2-(4-pyridinyl)ethyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-1-naphthyl-N'-[2-(4-pyridinyl)ethyl]urea, also known as NPEU, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Wirkmechanismus
The mechanism of action of N-1-naphthyl-N'-[2-(4-pyridinyl)ethyl]urea is not fully understood, but it is believed to involve the inhibition of several key signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. The compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is believed to contribute to its anti-tumor effects. Additionally, this compound has been shown to inhibit the activity of several enzymes, including COX-2 and MMP-2, which are involved in inflammation and angiogenesis, respectively.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell growth, reduction of inflammation, and inhibition of angiogenesis. The compound has also been shown to have antioxidant properties, which may contribute to its anti-tumor effects. Additionally, this compound has been shown to have low toxicity, making it a potentially safe and effective therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
N-1-naphthyl-N'-[2-(4-pyridinyl)ethyl]urea has several advantages for lab experiments, including its low toxicity, ease of synthesis, and potential therapeutic applications. However, the compound also has some limitations, including its low solubility in water and its limited stability in solution. These limitations may affect the compound's efficacy and make it challenging to use in certain experiments.
Zukünftige Richtungen
There are several future directions for N-1-naphthyl-N'-[2-(4-pyridinyl)ethyl]urea research, including its potential use as a therapeutic agent for cancer, inflammation, and angiogenesis. Additionally, further studies are needed to determine the compound's mechanism of action and to optimize its chemical properties for improved efficacy. Other future directions for this compound research include its potential use in drug delivery systems and its potential as a diagnostic tool for cancer and other diseases.
Conclusion:
This compound is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Further research is needed to determine the compound's full potential as a therapeutic agent and to optimize its chemical properties for improved efficacy.
Synthesemethoden
N-1-naphthyl-N'-[2-(4-pyridinyl)ethyl]urea can be synthesized using various methods, including the reaction between 1-naphthylamine and 2-(4-pyridinyl)ethyl isocyanate. The reaction can be carried out in the presence of a solvent, such as tetrahydrofuran or dimethylformamide, and a catalyst, such as triethylamine or pyridine. The product can be purified using column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
N-1-naphthyl-N'-[2-(4-pyridinyl)ethyl]urea has been extensively studied for its potential therapeutic applications, including its anti-tumor, anti-inflammatory, and anti-angiogenic properties. The compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. This compound has also been shown to reduce inflammation by suppressing the production of pro-inflammatory cytokines and chemokines. Additionally, the compound has been shown to inhibit angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.
Eigenschaften
IUPAC Name |
1-naphthalen-1-yl-3-(2-pyridin-4-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c22-18(20-13-10-14-8-11-19-12-9-14)21-17-7-3-5-15-4-1-2-6-16(15)17/h1-9,11-12H,10,13H2,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZBUSBJPNPGZPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)NCCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-methylphenyl)-N'-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5772737.png)
![2,3,4,9-tetramethyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B5772749.png)




![2-{[(2-methylphenyl)amino]methylene}-1-benzothiophen-3(2H)-one](/img/structure/B5772778.png)

![5-chloro-2-methoxy-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5772789.png)
![2-{4-[(2-hydroxyphenyl)amino]-2-quinazolinyl}phenol](/img/structure/B5772795.png)


![N-[3-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]-2-methylpropanamide](/img/structure/B5772824.png)
![3-[(diphenylboryl)amino]-4,4,4-trifluoro-2-[N-(2-furylmethyl)ethanimidoyl]-1-phenyl-2-buten-1-one](/img/structure/B5772829.png)
